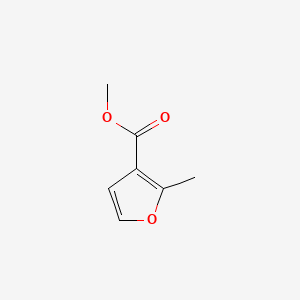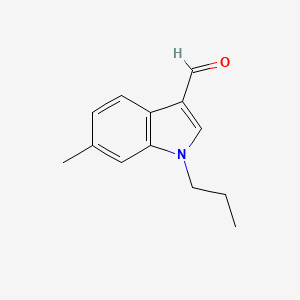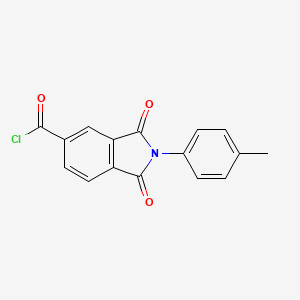
Methyl 2-methylfuran-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-methylfuran-3-carboxylate” is a natural product found in Nicotiana tabacum . It is also known by other names such as “Methyl 2-methyl-3-furoate” and "Methyl 2-methyl-3-furancarboxylate" .
Synthesis Analysis
The synthesis of polysubstituted furans, including “Methyl 2-methylfuran-3-carboxylate”, has been achieved from various sulfonium acylmethylides and acetylenic esters . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .Molecular Structure Analysis
“Methyl 2-methylfuran-3-carboxylate” has a molecular formula of C7H8O3 and a molecular weight of 140.14 g/mol . The IUPAC name for this compound is "methyl 2-methylfuran-3-carboxylate" . The InChI string is “InChI=1S/C7H8O3/c1-5-6 (3-4-10-5)7 (8)9-2/h3-4H,1-2H3” and the InChIKey is "UVRRIABXNIGUJZ-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“Methyl 2-methylfuran-3-carboxylate” is a liquid with a refractive index of n20/D 1.473 (lit.) . It has a boiling point of 75 °C/20 mmHg (lit.) and a density of 1.116 g/mL at 25 °C (lit.) . The compound has a XLogP3-AA value of 1.2, indicating its lipophilicity .Applications De Recherche Scientifique
- M2MFC serves as a valuable precursor in organic synthesis. Researchers utilize it to construct more complex molecules. For instance, it can be transformed into various heterocyclic structures, making it a versatile building block .
- Scientists explore M2MFC for its potential pharmacological activities. Notably, derivatives of furan-3-carboxylates exhibit diverse biological effects. For instance:
- M2MFC plays a role in the synthesis of sesquiterpene lactones, which have diverse biological activities. These compounds are found in various plants and exhibit anti-inflammatory, antitumor, and immunomodulatory effects .
Organic Synthesis
Drug Development
Sesquiterpene Lactone Synthesis
Cis-Fused 5-Oxofuro [2,3-b]furans
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 2-methylfuran-3-carboxylate is an organic compound derived from furan It has been used in the synthesis of sulfonylfuran ureas , which suggests that it may interact with enzymes or receptors involved in the metabolic pathways of these compounds.
Mode of Action
Given its use in the synthesis of sulfonylfuran ureas , it can be inferred that it may undergo various chemical reactions to interact with its targets. These interactions could lead to changes in the structure or function of the target molecules, thereby influencing their role in various biological processes.
Biochemical Pathways
Its role in the synthesis of sulfonylfuran ureas suggests that it may be involved in the metabolic pathways of these compounds. Sulfonylfuran ureas are known to have various biological activities, indicating that Methyl 2-methylfuran-3-carboxylate could potentially influence a range of biochemical processes.
Pharmacokinetics
Its physical properties such as its liquid form, boiling point of 75 °c/20 mmhg, and density of 1116 g/mL at 25 °C can influence its pharmacokinetic profile. These properties may affect its absorption into the body, distribution within various tissues, metabolism by enzymes, and excretion from the body, thereby influencing its bioavailability.
Result of Action
Given its role in the synthesis of sulfonylfuran ureas , it can be inferred that its action may result in the production of these compounds, which are known to have various biological activities.
Propriétés
IUPAC Name |
methyl 2-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRRIABXNIGUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210343 | |
| Record name | Methyl 2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6141-58-8 | |
| Record name | 3-Furancarboxylic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6141-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylfuran-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylfuran-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)
![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)



![Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3022209.png)
![methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3022210.png)

![Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate](/img/structure/B3022212.png)
![1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3022213.png)
![Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B3022214.png)
![4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B3022215.png)
![[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022216.png)
![Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate](/img/structure/B3022220.png)